molecular formula C6H6 B14280513 Bicyclo[2.1.1]hex-2-yne CAS No. 162376-16-1

Bicyclo[2.1.1]hex-2-yne

Cat. No.: B14280513
CAS No.: 162376-16-1
M. Wt: 78.11 g/mol
InChI Key: ICPYZAJIKKYJCC-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hex-2-yne is a unique and intriguing compound in the field of organic chemistry. It is a bicyclic hydrocarbon with a strained triple bond, which makes it highly reactive and of significant interest for various chemical reactions and applications. The structure of this compound consists of a six-membered ring with two bridgehead carbons, creating a rigid and constrained framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.1.1]hex-2-yne typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes under photochemical conditions . This reaction forms the bicyclic structure with the desired triple bond. Another approach involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound is less common due to its highly reactive nature and the complexity of its synthesis. advancements in photochemical and catalytic methods have made it possible to produce this compound on a larger scale for research and specialized applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hex-2-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different bicyclic structures.

    Substitution: Substitution reactions can occur at the bridgehead carbons or the triple bond, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse bicyclic derivatives .

Mechanism of Action

The mechanism of action of Bicyclo[2.1.1]hex-2-yne involves its highly strained triple bond, which makes it highly reactive. The compound can undergo various cycloaddition and substitution reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Bicyclo[2.1.1]hex-2-yne can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

162376-16-1

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

IUPAC Name

bicyclo[2.1.1]hex-2-yne

InChI

InChI=1S/C6H6/c1-2-6-3-5(1)4-6/h5-6H,3-4H2

InChI Key

ICPYZAJIKKYJCC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C#C2

Origin of Product

United States

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